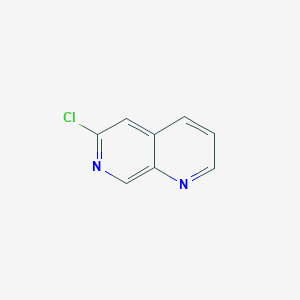

6-Chloro-1,7-naphthyridine

描述

属性

IUPAC Name |

6-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWZFLPEUQHXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1,7 Naphthyridine

Strategies for Constructing the 6-Chloro-1,7-naphthyridine Core

The synthesis of the 1,7-naphthyridine (B1217170) ring system can be achieved through various strategies, primarily involving the construction of the fused pyridine (B92270) rings from suitable precursors. While multicomponent reactions and cyclization reactions are common approaches for naphthyridine synthesis in general, the specific construction of the this compound core often necessitates a multi-step approach involving the initial formation of a functionalized 1,7-naphthyridine followed by targeted chlorination.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation. While specific MCRs leading directly to this compound are not extensively documented, analogous MCRs for other naphthyridine isomers suggest potential strategies. For instance, a one-pot, three-component reaction has been developed for the synthesis of dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones. clockss.org This approach, which tolerates a variety of aldehydes and amines, could potentially be adapted by using appropriately substituted starting materials to generate a precursor amenable to chlorination at the C-6 position.

Cyclization Reactions in Naphthyridine Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including naphthyridines. The construction of the 1,7-naphthyridine core typically involves the annulation of a second pyridine ring onto a pre-existing pyridine derivative.

One classical method is the Skraup reaction , which involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. drugfuture.com While the archetypal Skraup reaction is used for quinoline (B57606) synthesis, its application to aminopyridines can yield naphthyridines. drugfuture.com For the synthesis of a 1,7-naphthyridine, a 3-aminopyridine (B143674) derivative would be the logical starting material. A plausible synthetic route could involve the Skraup reaction of 2-chloro-4-aminopyridine. The electron-withdrawing nature of the chlorine atom might influence the regioselectivity of the cyclization.

Another powerful cyclization strategy involves the condensation of aminopyridines with β-dicarbonyl compounds or their equivalents, followed by ring closure. For instance, the reaction of 4-amino-2-chloropyridine (B126387) with a suitable three-carbon synthon could lead to the formation of the second pyridine ring, yielding a this compound derivative. The success of such cyclizations often depends on the reaction conditions and the nature of the substituents on the pyridine ring.

A notable example of cyclization to form a 1,6-naphthyridine (B1220473) involves the reaction of ethyl 2-methylnicotinate with formaldehyde (B43269) to give a lactone, which is then converted to an amide and oxidized to a 5-hydroxy-1,6-naphthyridine. This hydroxy derivative can then be converted to the corresponding chloro and hydrazino compounds. researchgate.net A similar strategy could potentially be envisioned for the 1,7-naphthyridine system.

Directed Halogenation Techniques for C-6 Chlorine Introduction

Direct and regioselective halogenation of a pre-formed 1,7-naphthyridine ring is a key strategy for the synthesis of this compound. The electronic properties of the naphthyridine ring, with its two nitrogen atoms, can make direct electrophilic halogenation challenging and can lead to mixtures of products. Therefore, directed halogenation techniques are often employed to achieve the desired regioselectivity.

One approach involves the use of a directing group to guide the halogenating agent to the desired position. For instance, the introduction of a directing group at a position that favors subsequent functionalization at C-6 could be a viable strategy.

Alternatively, the synthesis of a 1,7-naphthyridin-6-one precursor allows for subsequent conversion to the 6-chloro derivative. The transformation of a pyridone or naphthyridinone to the corresponding chloro derivative is a well-established reaction, typically achieved using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Synthesis of Substituted this compound Derivatives

The chlorine atom at the C-6 position of this compound serves as a versatile functional group for the introduction of various substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Regioselective Functionalization Methodologies

The regioselective functionalization of the this compound core is crucial for the synthesis of a diverse range of derivatives. The presence of the chlorine atom and the two nitrogen atoms influences the reactivity of the different positions on the naphthyridine ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

In the context of this compound, the chlorine atom itself can act as a directing group, albeit a weaker one. More commonly, another functional group on the ring would be utilized as the primary DMG. The regioselectivity of the metalation would be determined by the position of the DMG and the inherent electronic properties of the naphthyridine ring.

For instance, the lithiation of substituted pyridines containing a directing metalating group with a lithium reagent at low temperature can generate the corresponding lithium intermediates, which can then react with electrophiles to produce ortho-disubstituted pyridine derivatives. clockss.org The use of hindered lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent the addition of the organolithium reagent to the C=N bond of the pyridine ring. clockss.org

A hypothetical strategy for the functionalization of this compound could involve the introduction of a potent DMG at a position that would direct lithiation to a specific site on the ring. For example, a DMG at the C-5 or C-8 position could potentially direct metalation to an adjacent carbon, allowing for the introduction of a new substituent. The interplay between the directing effect of the DMG and the electronic influence of the chlorine atom and the ring nitrogens would ultimately determine the outcome of the reaction.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound and its Derivatives

| Compound/Reagent Name | Role in Synthesis |

| 2-Chloro-4-aminopyridine | Starting material for cyclization reactions (e.g., Skraup reaction). |

| Glycerol | Reagent in the Skraup reaction for the formation of the second pyridine ring. |

| Phosphorus oxychloride (POCl₃) | Reagent for the conversion of naphthyridinones to chloro-naphthyridines. |

| Organolithium reagents (e.g., n-BuLi, LDA) | Reagents for directed ortho-metalation. |

| Electrophiles (e.g., I₂, aldehydes, CO₂) | Trapping agents for organolithium intermediates in DoM reactions. |

Table 2: Potential Synthetic Reactions for this compound

| Reaction Type | Starting Materials | Product | Key Features |

| Skraup Reaction | 2-Chloro-4-aminopyridine, Glycerol | This compound | Classical cyclization method, regioselectivity may be a challenge. |

| Chlorination of Naphthyridinone | 1,7-Naphthyridin-6-one | This compound | Reliable method for introducing the chlorine atom. |

| Directed ortho-Metalation | Substituted this compound | Functionalized this compound | Allows for regioselective introduction of various substituents. |

Application of Protection/Deprotection Methodologies

In the multistep synthesis of complex molecules containing the 1,7-naphthyridine scaffold, the strategic use of protecting groups is crucial for achieving selectivity and preventing unwanted side reactions. Amine functionalities, which are often present in precursors or introduced as nucleophiles, typically require protection due to their reactivity.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups employed in organic synthesis. jk-sci.comwikipedia.org Its widespread use stems from its ease of installation and its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. jk-sci.comwikipedia.org The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comwikipedia.org Deprotection is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.org

While specific examples detailing the protection/deprotection of this compound itself are not extensively documented in dedicated studies, this standard methodology is a fundamental practice in the synthesis of its more complex derivatives, particularly when amino groups are present on reactants intended for substitution at the 6-position or elsewhere on the naphthyridine ring. jocpr.com The use of such strategies ensures that other transformations, such as cross-coupling or nucleophilic substitution, proceed with high yield and specificity. jocpr.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C6 position of the 1,7-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atoms activates the halide for displacement by a variety of nucleophiles. This reaction pathway is a cornerstone for introducing diverse functional groups onto the 1,7-naphthyridine scaffold.

Amination Reactions on the 1,7-Naphthyridine Scaffold

The introduction of nitrogen-based substituents at the C6 position is readily achieved through SNAr reactions with primary and secondary amines. These reactions are typically performed by heating this compound with the desired amine, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in the presence of a base to neutralize the HCl generated. For less reactive amines or to achieve milder reaction conditions, palladium-catalyzed methods like the Buchwald-Hartwig amination can be employed, although direct SNAr is often feasible for activated heteroaryl chlorides. nih.gov The reactivity in SNAr reactions on heteroaryl chlorides is influenced by the electronic nature of the ring and the nucleophile. nih.gov

Reactions with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can displace the chloride from the 6-position to form ethers. For instance, reacting this compound with sodium methoxide (B1231860) in methanol would yield 6-Methoxy-1,7-naphthyridine. Similarly, phenols can be used in the presence of a base like potassium carbonate to generate aryloxy-1,7-naphthyridine derivatives. These reactions broaden the range of substituents that can be introduced, providing access to compounds with different electronic and steric properties.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalize the 6-position of the 1,7-naphthyridine ring. The chloro-substituent serves as an effective electrophilic partner in these transformations.

Suzuki Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl or aryl-heteroaryl bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. acs.orgclockss.org This reaction has been utilized in the synthesis of 6,8-disubstituted 1,7-naphthyridines. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with challenging heteroaryl chlorides. acs.orgresearchgate.netrsc.org Modern catalysts featuring bulky, electron-rich phosphine (B1218219) ligands have shown high efficacy in the coupling of various heteroaryl chlorides. acs.org

Below is a table summarizing representative Suzuki coupling reactions for the synthesis of 6-aryl-1,7-naphthyridine derivatives.

| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | Reflux | 80 | clockss.org |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | N/A | acs.org |

| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 90 | N/A | nih.gov |

| 4 | 3-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | N/A | nih.gov |

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the reactivity of the organozinc nucleophiles. wikipedia.orgnih.gov It provides a powerful alternative to the Suzuki coupling for the formation of C-C bonds, including the introduction of alkyl, alkenyl, and aryl groups at the 6-position of the 1,7-naphthyridine core. The organozinc reagents can be prepared from the corresponding organohalides and activated zinc, or via transmetalation from organolithium or Grignard reagents. organic-chemistry.org The choice of catalyst and ligands is crucial for efficient coupling, particularly with less reactive aryl chlorides. nih.gov

The table below illustrates potential Negishi coupling reactions for the functionalization of this compound.

| Entry | Organozinc Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 6-Phenyl-1,7-naphthyridine | wikipedia.orgorganic-chemistry.org |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ / CPhos | Toluene | 80 | 6-Ethyl-1,7-naphthyridine | nih.gov |

| 3 | Vinylzinc chloride | Pd(P(t-Bu)₃)₂ | THF/NMP | 80 | 6-Vinyl-1,7-naphthyridine | organic-chemistry.org |

| 4 | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | RT | 6-Isopropyl-1,7-naphthyridine | nih.gov |

Rearrangement Reactions within 1,7-Naphthyridine Systems

Novel Synthetic Routes for this compound Analogues

The development of novel and efficient synthetic methodologies is crucial for accessing diverse analogues of this compound for chemical and biological investigations. Modern synthetic chemistry has moved towards strategies that offer higher efficiency, atom economy, and environmental compatibility compared to traditional methods. These include microwave-assisted synthesis, multicomponent reactions, and the exploration of catalytic C-H activation pathways.

Classical approaches to the naphthyridine core often rely on condensation reactions like the Skraup or Friedländer synthesis, which typically involve the reaction of an aminopyridine derivative with a carbonyl compound under harsh acidic or basic conditions. While effective, these methods can suffer from limitations such as low yields and poor regioselectivity when applied to complex substrates.

More contemporary and novel routes are being developed to overcome these challenges. One promising approach is the use of microwave-assisted organic synthesis (MAOS). A microwave-promoted method has been reported for an efficient and environmentally benign synthesis of 1,7-naphthyridine derivatives starting from 2-cyano-3-pyridylacetonitrile. This technique often leads to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating.

Multicomponent reactions (MCRs) represent another powerful strategy for the rapid construction of complex molecules like 1,7-naphthyridine analogues in a single step. MCRs combine three or more reactants in one pot, forming the final product by creating multiple bonds in a sequential manner. This approach adheres to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. While specific MCRs for this compound are still emerging, the successful application of MCRs for other naphthyridine isomers, such as 1,8- and 2,7-naphthyridines, highlights the immense potential of this strategy. For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones.

Furthermore, the direct functionalization of the naphthyridine core via transition-metal-catalyzed C-H activation is a cutting-edge area of research. This strategy allows for the introduction of new substituents onto the heterocyclic ring without the need for pre-functionalization (e.g., halogenation), thus offering a more atom- and step-economical route to novel analogues. The development of C-H activation protocols for the 1,7-naphthyridine skeleton would provide a powerful tool for late-stage diversification of the this compound scaffold.

The table below summarizes and compares these novel synthetic approaches.

| Synthetic Strategy | Key Features | Starting Materials (Example) | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | 2-Cyano-3-pyridylacetonitrile | Rapid reaction times, higher yields, improved purity, eco-friendly. |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. | Aminopyridines, aldehydes, active methylene (B1212753) compounds. | High efficiency, atom economy, structural diversity, reduced waste. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the C-H bonds of the ring. | Pre-formed 1,7-naphthyridine core. | High atom economy, fewer synthetic steps, late-stage diversification. |

| Photocatalysis | Use of visible light to promote radical-based cyclizations and functionalizations. | Suitably designed precursors for intramolecular cyclization. | Mild reaction conditions, access to unique reactivity. |

These innovative synthetic routes are pivotal for expanding the chemical space around the this compound core, facilitating the discovery of new compounds with tailored properties.

Reactivity Profiles and Reaction Mechanisms of 6 Chloro 1,7 Naphthyridine

Electrophilic Reactivity of the Naphthyridine Ring System

The 1,7-naphthyridine (B1217170) ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, exhibits a significantly different reactivity towards electrophiles compared to its carbocyclic analogue, naphthalene. The presence of the electronegative nitrogen atoms leads to a general deactivation of the ring system towards electrophilic attack. uoanbar.edu.iq This deactivation is a result of the inductive electron-withdrawing effect of the nitrogen atoms, which reduces the electron density of the aromatic π-system. uoanbar.edu.iq

In acidic media, the situation is further exacerbated as the nitrogen atoms can be protonated, creating a positively charged pyridinium-like ion. This positive charge dramatically increases the electron-withdrawing effect, making electrophilic substitution even more difficult. uoanbar.edu.iq Consequently, reactions such as nitration, sulfonation, and halogenation require very vigorous conditions to proceed. uoanbar.edu.iq When electrophilic substitution does occur, the position of the attack is directed by the deactivating and directing effects of the two nitrogen atoms. The positions with the relatively highest electron density are favored. uoanbar.edu.iq

Nucleophilic Reactivity at the Chloro-Substituted Position (C-6)

In stark contrast to its low electrophilic reactivity, the 1,7-naphthyridine ring is highly susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of a halogen substituent.

The C-6 position of 6-chloro-1,7-naphthyridine is particularly activated for nucleophilic substitution. This heightened reactivity is due to the cumulative electron-withdrawing effects of both the nitrogen atoms in the rings and the chlorine atom at C-6. The nitrogen atoms decrease the electron density across the entire ring system, making the carbon atoms electrophilic. wikipedia.orglibretexts.org The chlorine atom further withdraws electron density from the C-6 carbon to which it is attached via a strong inductive effect. This combination of effects makes the C-6 position highly electron-deficient and an excellent site for attack by nucleophiles. The presence of electron-withdrawing groups, especially those ortho or para to the leaving group, is a critical factor for activating an aromatic ring towards nucleophilic substitution. wikipedia.orglibretexts.org

The displacement of the chloride at the C-6 position proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This is typically a two-step process:

Addition of the Nucleophile: An electron-rich nucleophile attacks the electron-deficient C-6 carbon, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted during this step. The negative charge in this intermediate is effectively delocalized over the aromatic system and onto the electronegative nitrogen atoms, which provides significant stabilization. wikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion, which is a good leaving group. masterorganicchemistry.com

This addition-elimination mechanism is distinct from SN1 and SN2 reactions. SNAr reactions are common for pyridines and related heterocycles, making chloro-naphthyridines valuable synthetic intermediates for introducing a variety of functional groups. nih.gov

| Chloro-Naphthyridine Isomer | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-Amino-1,5-naphthyridine derivative | nih.gov |

| 4-Chloro-1,5-naphthyridine | Sodium methanethiol | 4-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |

| 2-Chloro-1,6-naphthyridine | Amine | 2-Amino-1,6-naphthyridine derivative | masterorganicchemistry.com |

| This compound | Amines, Thiols, Alkoxides | Various substituted 1,7-naphthyridines |

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the 1,7-naphthyridine ring possess lone pairs of electrons in sp² hybrid orbitals, making them effective donor sites for coordination with metal ions. nih.gov

This compound can function as a ligand in the formation of metal complexes. The geometric arrangement of the two nitrogen atoms (N-1 and N-7) allows it to act as a bidentate, chelating ligand, binding to a single metal center or bridging two metal centers. nih.govescholarship.org Naphthyridine-based ligands are known to form stable complexes with a variety of transition metals. The planarity and rigidity of the naphthyridine core are advantageous in coordination chemistry and drug design. The specific coordination mode (monodentate vs. bidentate) can depend on the metal ion and reaction conditions. nih.gov

| Metal | Naphthyridine Isomer Example | Reference |

|---|---|---|

| Copper (Cu) | 1,8-Naphthyridine (B1210474) | escholarship.orgresearchgate.netacs.org |

| Rhodium (Rh) | 1,8-Naphthyridine | researchgate.net |

| Ruthenium (Ru) | 1,8-Naphthyridine | researchgate.net |

| Iridium (Ir) | 1,8-Naphthyridine | researchgate.net |

| Nickel (Ni) | 1,8-Naphthyridine | researchgate.net |

| Silver (Ag) | 1,6-Naphthyridine (B1220473) | nih.gov |

| Gold (Au) | 1,6-Naphthyridine | nih.gov |

The formation of a metal complex can significantly alter the chemical and physical properties of the this compound ligand. Coordination to a metal center further withdraws electron density from the heterocyclic ring system, which can, in turn, influence the reactivity at the C-6 position.

Furthermore, metal complexes incorporating naphthyridine scaffolds have demonstrated significant utility in catalysis. researchgate.net Bimetallic complexes, where two metal centers are held in close proximity by a naphthyridine-based ligand, are of particular interest as they can mimic the active sites of metalloenzymes or heterogeneous catalysts. escholarship.orgacs.org These complexes have been employed in a range of catalytic transformations, including hydroformylation and water oxidation. escholarship.org The defined geometry enforced by the naphthyridine ligand on the metal centers is a key feature in designing effective catalysts. rsc.org

Advanced Spectroscopic Characterization in 6 Chloro 1,7 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 6-Chloro-1,7-naphthyridine by providing detailed information about the chemical environment of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment and connectivity of the protons attached to the aromatic rings. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent, leading to a characteristic pattern of signals. Protons on the naphthyridine core are expected to resonate in the aromatic region, typically between 7.0 and 9.5 ppm. The coupling constants (J), measured in Hertz (Hz), reveal the spatial relationships between adjacent protons, aiding in the unambiguous assignment of each signal to a specific proton in the molecule.

A representative, though not experimentally verified for this specific compound, data set based on analogous structures is presented below for illustrative purposes.

Interactive Table: Predicted ¹H NMR Data for this compound| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 9.1 - 9.3 | d | ~5.0 |

| H-3 | 7.7 - 7.9 | dd | ~8.5, 5.0 |

| H-4 | 8.3 - 8.5 | d | ~8.5 |

| H-5 | 8.8 - 9.0 | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Complementing the proton data, the ¹³C NMR spectrum maps the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic effects of neighboring atoms. The carbon atom directly bonded to the chlorine (C-6) is expected to show a distinct chemical shift due to the halogen's inductive effect. The carbons adjacent to the nitrogen atoms will also be significantly deshielded and appear at a higher frequency (downfield) in the spectrum.

The following table illustrates expected chemical shifts based on the analysis of similar heterocyclic systems, as direct experimental data is not available.

Interactive Table: Predicted ¹³C NMR Data for this compound| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 118 - 123 |

| C-6 | 140 - 145 |

| C-8 | 155 - 160 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and the C-Cl stretching vibration.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C / C=N | 1400 - 1650 | Ring Stretching |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula (C₈H₅ClN₂). The mass spectrum also displays a characteristic isotopic pattern for the molecular ion due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately a 3:1 ratio). Analysis of the fragmentation pattern under electron ionization (EI) can offer further structural insights as the molecule breaks apart in a predictable manner, often involving the loss of chlorine or hydrogen cyanide.

X-ray Crystallography for Precise Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking. While specific crystallographic data for this compound is not publicly available, analysis of related naphthyridine structures suggests a planar ring system. Obtaining such data would be invaluable for understanding its solid-state properties and for computational modeling studies.

Computational Chemistry and Molecular Modeling of 6 Chloro 1,7 Naphthyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of heterocyclic compounds like 6-chloro-1,7-naphthyridine.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are utilized to determine the distribution of electrons and the energies of molecular orbitals. Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding chemical reactivity.

For chloro-substituted naphthyridines, the location of the LUMO is of particular interest. The LUMO represents the region of the molecule most likely to accept electrons, making it the probable site for nucleophilic attack. In the case of this compound, the electron-withdrawing effects of the nitrogen atoms in the rings and the chlorine atom influence the electron density distribution. Computational studies on similar chloro-substituted heteroaromatic systems suggest that the LUMO is often localized on the carbon-halogen bond. This localization at the C-6 position makes it an electrophilic center, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

| Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the region from which an electron is most likely to be donated (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region most likely to accept an electron (electrophilicity). For this compound, it is localized around the C6-Cl bond. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. |

DFT calculations are instrumental in predicting the chemical reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions of positive (electron-poor) and negative (electron-rich) potential can be visualized, identifying likely sites for electrophilic and nucleophilic reactions.

The localization of the LUMO at the C-6 position strongly predicts that this site will be reactive toward nucleophilic aromatic substitution (SNAr). DFT can be used to model the entire reaction pathway for such a substitution. This involves calculating the energies of the reactants, the intermediate Meisenheimer complex, and the products. The difference in these energies allows for the determination of the reaction's thermodynamics (whether it is energetically favorable) and the calculation of the activation energy, which provides insight into the reaction kinetics. These theoretical predictions help chemists design and optimize synthetic routes to create new derivatives of this compound by replacing the chlorine atom with other functional groups.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules, such as this compound, within the active site of a biological target, typically a protein like a kinase.

The 1,7-naphthyridine (B1217170) scaffold is a known "hinge-binder," frequently found in kinase inhibitors. These inhibitors typically bind within the ATP-binding pocket of the kinase. Molecular docking simulations of 1,7-naphthyridine analogues into kinase active sites, such as that of Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K2A), have revealed a consistent binding mode. researchgate.netacs.org

Based on crystallographic data of a closely related 1,7-naphthyridine inhibitor bound to the kinase PIP4K2A, key interacting residues and binding hotspots can be identified. acs.org These "hotspots" are regions in the binding site that contribute significantly to the binding energy. For the 1,7-naphthyridine scaffold, the primary interactions are with the hinge region.

A crucial hydrogen bond is formed between the N7 of the naphthyridine ring and the backbone amide proton of Valine-199 in the hinge region of PIP4K2A. acs.org Additionally, a π-π stacking interaction, a type of non-covalent interaction, occurs between the naphthyridine ring system and the aromatic side chain of Phenylalanine-200, which is adjacent to the hinge. acs.org The 6-chloro group would likely be oriented towards a hydrophobic sub-pocket, where its presence can influence specificity and potency. Identifying these key interactions is vital for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding affinity and selectivity.

| Interaction Type | Key Residue (PIP4K2A) acs.org | Role in Binding |

| Hydrogen Bond | Val199 (Hinge Region) | Anchors the ligand to the protein backbone, mimicking ATP binding. |

| π-π Stacking | Phe200 | Stabilizes the complex through favorable aromatic interactions. |

| Hydrophobic Interactions | Various | The chloro-substituent and other nonpolar parts of the ligand interact with hydrophobic pockets, contributing to affinity and selectivity. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. After a ligand is placed in a protein's binding site via docking, MD simulations can be performed on the ligand-protein complex to assess its stability and dynamic behavior. mdpi.com

An MD simulation would model the this compound-protein complex in a simulated physiological environment, including water and ions. Over the course of the simulation (typically nanoseconds to microseconds), the movements of every atom are calculated based on a force field. This allows researchers to observe the stability of the binding pose predicted by docking. Key hydrogen bonds and other interactions can be monitored to see if they are maintained over time. The simulation also reveals the flexibility of both the ligand and the protein, providing a more realistic and dynamic picture of the binding event than the static image provided by docking. While this is a standard and valuable technique, specific MD simulation studies detailing the conformational stability and dynamics of this compound bound to a biological target have not been reported in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of the naphthyridine scaffold, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on analogous naphthyridine derivatives provide valuable insights. For instance, 2D-QSAR models developed for a series of naphthyridine derivatives targeting HIV-1 integrase activity have highlighted the importance of a combination of "quantum and molecular mechanical" descriptors. tbzmed.ac.ir These models revealed that properties such as polarizability and electronegativity, along with the presence of specific functional groups like aromatic nitrogens, are crucial for the biological activity of these compounds. tbzmed.ac.ir

In a typical QSAR study for a series of this compound analogs, a variety of molecular descriptors would be calculated. These can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule and include parameters like molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (logP) being the most common descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a predictive QSAR model. The robustness and predictive power of the resulting model are then validated using internal and external validation techniques. Such models can subsequently be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the synthetic efforts towards more potent compounds.

A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation similar to this:

pIC50 = β0 + β1(Descriptor A) + β2(Descriptor B) + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β values are the regression coefficients for the respective descriptors, and ε is the error term. The selection of descriptors and the statistical quality of the model would be crucial for its predictive accuracy.

In Silico Prediction of Pharmacokinetic Properties for Compound Optimization

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process, as unfavorable pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADMET prediction offers a rapid and cost-effective means to assess the drug-likeness of compounds early in the development pipeline. researchgate.net

For this compound and its derivatives, various computational tools and models can be employed to predict their pharmacokinetic properties. These predictions are based on the correlation between molecular structure and ADMET-related parameters.

A study on a series of 1,8-naphthyridine (B1210474) derivatives, an isomeric relative of 1,7-naphthyridine, demonstrated that the predicted drug-likeness and pharmacokinetic properties of the optimized compounds were within the acceptable range for drug development. researchgate.net This suggests that the naphthyridine scaffold is a promising starting point for the design of orally bioavailable drugs.

The following table outlines some of the key pharmacokinetic properties that can be predicted in silico and their significance for compound optimization:

| Property | Description | Importance in Drug Design |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for absorption and distribution. Poor solubility can lead to low bioavailability. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. It measures the rate of passage of a compound across a monolayer of human Caco-2 intestinal cells. | A high permeability value is generally indicative of good oral absorption. |

| Human Intestinal Absorption (HIA) | The percentage of an orally administered drug that is absorbed from the gastrointestinal tract into the bloodstream. | A key parameter for determining the oral bioavailability of a drug. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Affects the distribution and elimination of a drug. Only the unbound fraction is pharmacologically active. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a drug to cross the blood-brain barrier and enter the central nervous system. | Important for drugs targeting the CNS. For peripherally acting drugs, low BBB permeability is desired to avoid central side effects. |

| CYP450 Inhibition | The potential of a compound to inhibit the activity of cytochrome P450 enzymes, which are major enzymes involved in drug metabolism. | Inhibition of CYP450 enzymes can lead to drug-drug interactions and altered drug clearance. |

| Hepatotoxicity | The potential of a compound to cause liver damage. | A major safety concern that can lead to the termination of drug development. |

Computational platforms often utilize large datasets of experimentally determined ADMET properties to build predictive models based on various machine learning algorithms. mdpi.com By inputting the structure of this compound into these platforms, researchers can obtain a comprehensive in silico ADMET profile, which can then be used to guide further chemical modifications to improve its pharmacokinetic properties.

Electrostatic Potential (ESP) Charge Analysis for Reactivity Prediction

Electrostatic Potential (ESP) is a physical property that describes the distribution of charge in a molecule. The ESP at a given point in space around a molecule represents the force that would be exerted on a positive point charge placed at that point. Regions of negative ESP are associated with electron-rich areas, such as lone pairs of electrons on heteroatoms, and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive ESP correspond to electron-deficient areas and are likely sites for nucleophilic attack.

For this compound, an ESP analysis can provide valuable information about its chemical reactivity. The nitrogen atoms in the naphthyridine ring, with their lone pairs of electrons, are expected to be regions of negative ESP, making them potential sites for protonation and coordination to metal ions. The presence of the electron-withdrawing chlorine atom will also influence the charge distribution across the aromatic system.

The ESP can be calculated using quantum mechanical methods and visualized as a color-coded map projected onto the molecular surface. In such a map:

Red typically represents regions of most negative electrostatic potential.

Blue typically represents regions of most positive electrostatic potential.

Green, yellow, and orange represent regions of intermediate potential.

By examining the ESP map of this compound, a medicinal chemist could predict:

The most likely sites for electrophilic and nucleophilic attack.

The preferred orientation of the molecule when it approaches a biological receptor.

The potential for the molecule to form hydrogen bonds with amino acid residues in a protein's active site.

This information is invaluable for understanding the mechanism of action of the compound and for designing derivatives with improved binding affinity and selectivity. For instance, modifying substituents in regions of high or low ESP can be a strategic approach to modulate the reactivity and biological activity of the molecule.

Biological Activities and Therapeutic Potential of 6 Chloro 1,7 Naphthyridine Derivatives

Anticancer and Antitumor Properties

Derivatives of 6-Chloro-1,7-naphthyridine have demonstrated notable potential in the field of oncology through various mechanisms, including the inhibition of critical signaling pathways, direct cytotoxic effects on cancer cells, and modulation of essential enzymes involved in DNA replication and repair.

Inhibition of Oncogenic Signaling Pathways (e.g., MET inhibition)

Several studies have highlighted the role of 1,7-naphthyridine (B1217170) derivatives as potent inhibitors of oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. One of the key targets for these compounds is the MET receptor tyrosine kinase. A novel 1,7-naphthyridine derivative, identified as HH0043, has been developed as a potent Son of Sevenless 1 (SOS1) inhibitor. nih.gov SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS, a frequently mutated oncogene in human cancers. nih.gov By inhibiting the interaction between SOS1 and KRAS, HH0043 effectively blocks the KRAS signaling pathway, leading to significant tumor growth inhibition in preclinical models. nih.gov In a xenograft mouse model using the NCI-H358 human lung cancer cell line, which harbors a KRAS G12C mutation, oral administration of HH0043 resulted in a 76% tumor growth inhibition. nih.gov

While direct evidence for this compound derivatives as MET inhibitors is still emerging, the broader class of naphthyridines has shown significant promise. For instance, a series of 1,6-naphthyridin-4(1H)-ones have been designed as potent MET inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.netmedchemexpress.cn This suggests that the 1,7-naphthyridine scaffold, including its chloro-substituted variants, is a viable candidate for the development of targeted cancer therapies aimed at MET and other oncogenic kinases.

Cytotoxic Activity against Diverse Cancer Cell Lines

Derivatives of naphthyridine have demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines. While specific data for this compound is part of a larger body of research on naphthyridines, the general findings are indicative of its potential. For example, various naphthyridine derivatives have shown potent cytotoxic effects against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Certain compounds within these series have exhibited greater potency than the established anticancer agent colchicine. nih.gov

Naturally occurring naphthyridine alkaloids have also displayed significant antiproliferative properties. Bisleuconothine A, a 1,7-naphthyridine alkaloid, has shown efficacy against colon cancer cell lines including SW480, HCT116, HT29, and SW620, with IC50 values ranging from 1.09 to 3.18 μM. nih.gov Another natural product, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govekb.egnaphthyridine-2-one, has demonstrated cytotoxic potential against the HGC-27 human stomach carcinoma cell line. nih.gov These findings underscore the potential of the 1,7-naphthyridine core structure, from which this compound is derived, as a template for the design of new cytotoxic agents.

| Naphthyridine Derivative Type | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Synthetic Naphthyridines | HeLa (Cervical Cancer) | Potent cytotoxicity observed |

| Synthetic Naphthyridines | HL-60 (Leukemia) | Potent cytotoxicity observed |

| Synthetic Naphthyridines | PC-3 (Prostate Cancer) | Potent cytotoxicity observed |

| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | SW480 (Colon Cancer) | 2.74 µM |

| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | HCT116 (Colon Cancer) | 3.18 µM |

| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | HT29 (Colon Cancer) | 1.09 µM |

| Bisleuconothine A (1,7-Naphthyridine Alkaloid) | SW620 (Colon Cancer) | 3.05 µM |

| Benzo[f] nih.govekb.egnaphthyridine-2-one derivative | HGC-27 (Stomach Carcinoma) | Cytotoxic potential demonstrated |

Modulation of DNA Ligase Activity

The ability of naphthyridine derivatives to interact with enzymes involved in DNA replication and repair presents another avenue for their anticancer activity. While much of the research in this area has focused on bacterial DNA gyrase and topoisomerases, the principles can be extended to human DNA ligases. mdpi.com DNA ligases are essential for joining DNA fragments during replication, repair, and recombination, and their inhibition can lead to catastrophic DNA damage and cell death, particularly in rapidly dividing cancer cells. Although direct studies on the modulation of human DNA ligase activity by this compound derivatives are limited, related compounds have been investigated as inhibitors of bacterial DNA ligase. researchgate.net For example, fragment-based drug design has led to the discovery of 6-azaindazoles as nanomolar inhibitors of bacterial DNA ligase. researchgate.net This suggests that the broader class of nitrogen-containing heterocyclic compounds, including naphthyridines, can be tailored to target the active sites of these crucial enzymes.

Antiviral Activities

Derivatives of this compound and related naphthyridine compounds have shown promise as antiviral agents, with activity reported against a range of human pathogens. Their mechanisms of action often involve the inhibition of key viral enzymes or interference with the viral replication cycle.

Mechanisms of Inhibition of Viral Replication

The antiviral mechanisms of naphthyridine derivatives are varied and target different stages of the viral life cycle. For human cytomegalovirus (HCMV), certain 1,6-naphthyridine (B1220473) derivatives have been shown to affect events at both the early and late stages of virus replication. nih.govresearchgate.net This is supported by time-of-drug-addition studies which demonstrated that the antiviral activity was lost at approximately 72 hours post-infection, similar to the known HCMV inhibitors ganciclovir (B1264) and cidofovir. nih.govresearchgate.net The fact that these compounds remain effective against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains suggests a novel mechanism of action. nih.govresearchgate.net

In the context of human immunodeficiency virus (HIV), 1-hydroxy naphthyridine derivatives have been identified as inhibitors of HIV integrase and/or RNase H, both of which are critical enzymes for viral replication. google.com HIV integrase is responsible for inserting the viral DNA into the host cell's genome, and its inhibition prevents the establishment of a persistent infection. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been specifically designed to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, which is an attractive target for antiviral therapy. nih.gov

Efficacy against Specific Viral Pathogens (e.g., HSV, HIV)

Preclinical studies have demonstrated the efficacy of naphthyridine derivatives against several important human viral pathogens.

Herpes Simplex Virus (HSV): A number of 1,6-naphthyridine derivatives have been evaluated for their activity against HSV-1 and HSV-2. nih.gov In these studies, some compounds were found to be as potent as the commonly used antiviral drug acyclovir (B1169) against HSV-1. nih.gov One particular compound was 21.5-fold more potent than acyclovir against HSV-2. nih.gov These findings indicate the potential of the naphthyridine scaffold in developing new anti-herpesvirus agents.

Human Immunodeficiency Virus (HIV): The naphthyridine core structure has been extensively explored for the development of anti-HIV agents. As mentioned, derivatives targeting HIV integrase have shown significant promise. google.comnih.gov For example, 8-hydroxy- nih.govresearchgate.netnaphthyridines were identified as a potent class of antiretroviral drugs. researchgate.net Additionally, 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has demonstrated potent and selective anti-HIV activity by inhibiting Tat-mediated transcription. nih.gov

| Naphthyridine Derivative Type | Viral Pathogen | Mechanism of Action/Reported Activity |

|---|---|---|

| 1,6-Naphthyridines | Human Cytomegalovirus (HCMV) | Inhibits early and late stages of replication; active against resistant strains. |

| 1,6-Naphthyridines | Herpes Simplex Virus-1 (HSV-1) | Potency comparable to acyclovir. nih.gov |

| 1,6-Naphthyridines | Herpes Simplex Virus-2 (HSV-2) | Up to 21.5-fold more potent than acyclovir. nih.gov |

| 1-Hydroxy Naphthyridines | Human Immunodeficiency Virus (HIV) | Inhibition of HIV integrase and/or RNase H. google.com |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Human Immunodeficiency Virus (HIV) | Allosteric inhibition of HIV-1 integrase. nih.gov |

| 1,8-Naphthyridine (B1210474) derivative | Human Immunodeficiency Virus (HIV) | Inhibition of Tat-mediated transcription. nih.gov |

Antimicrobial and Antibacterial Efficacy

Derivatives of this compound have been the subject of extensive research, revealing significant potential as antimicrobial and antibacterial agents. This section will delve into the specifics of their broad-spectrum activity, their mechanisms of action at the molecular level, their ability to counteract bacterial resistance mechanisms, and their efficacy against mycobacterial strains.

Inhibition of Bacterial DNA Gyrase and Topoisomerase II

A primary mechanism through which this compound derivatives exert their antibacterial effects is by targeting essential bacterial enzymes, specifically DNA gyrase and topoisomerase II (also known as topoisomerase IV in some bacteria). These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. nih.govresearchgate.net

Nalidixic acid, the first of the 1,8-naphthyridine derivatives to be introduced into clinical practice, selectively and reversibly blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov Many subsequent naphthyridine-based antibiotics, such as enoxacin (B1671340) and gemifloxacin, also function by inhibiting DNA gyrase and topoisomerase IV. nih.gov Research has shown that 3-fluoro-6-methoxy-1,5-naphthyridine derivatives can act as dual inhibitors of both DNA gyrase and topoisomerase IV, leading to broad antibacterial activity. nih.gov

The inhibitory potency of these compounds can be quite high. For example, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have demonstrated a moderate to high inhibitory effect on DNA gyrase, with IC50 values in the range of 1.7–13.2 µg/mL. nih.gov Similarly, a series of 1,8-naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) were identified as potential DNA gyrase inhibitors, with some showing prominent inhibition in enzymatic assays. researchgate.net Molecular docking studies have further supported the notion that these new derivatives can inhibit both DNA gyrase and DNA topoisomerase IV in a manner similar to established quinolone antibiotics like norfloxacin. researchgate.net

| Compound Type | Target Enzyme(s) | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 7-Methyl-1,8-naphthyridinone derivatives with 1,2,4-triazole ring | DNA gyrase | 1.7–13.2 µg/mL | nih.gov |

| Naphthyridin-yl-3-thiosemicarbazides | DNA gyrase | IC50: 1.73 and 4.46 mg/mL for specific derivatives | researchgate.net |

| Naphthyridin-yl-3-(1,3,4-oxadiazoles) | DNA gyrase | IC50: 3.36 and 3.89 mg/mL for specific derivatives | researchgate.net |

Activity against Mycobacterial Strains (e.g., antitubercular)

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Derivatives of this compound have demonstrated promising antitubercular activity. researchgate.netnih.govrsc.org

For example, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid has shown antitubercular activity against multidrug-resistant M. tuberculosis (MDR-TB) that is more potent than isoniazid, a first-line tuberculosis drug. nih.gov This compound also exhibited high in vivo activity in an animal model. nih.gov Furthermore, the substitution of a piperidinyl moiety at position 2 or 7 of the 1,8-naphthyridine scaffold has been found to enhance antitubercular activity. nih.gov

A study of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives against the M. tuberculosis H37Rv strain revealed that one compound, ANA-12, exhibited prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Several other compounds in the series also displayed moderate to good activity with MIC values of 12.5 μg/mL. nih.govrsc.org Importantly, these active compounds showed low toxicity towards human embryonic kidney cells, indicating a favorable selectivity index. nih.govrsc.org

Neuropharmacological and Neurotropic Effects

Beyond their antimicrobial properties, certain derivatives of the 1,7-naphthyridine scaffold have been investigated for their effects on the central nervous system.

Anticonvulsant Activity

Research into new derivatives of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines has revealed potential anticonvulsant activity. nih.gov In a study evaluating twenty such compounds, several exhibited a notable antagonism against pentylenetetrazole (PTZ)-induced seizures, with some preventing 60–80% of seizures at a dose of 50 mg/kg. nih.gov

The most active compounds from this series demonstrated greater anticonvulsant activity against pentylenetetrazole than the reference drug ethosuximide, although they were less effective than diazepam. nih.gov A key finding was that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity in both the pyrazolo[3,4-c]-2,7-naphthyridines and the pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines series. nih.gov

| Compound Series | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Pentylenetetrazole (PTZ)-induced seizures | Prevention of 60–80% of seizures at 50 mg/kg for the most active compounds | nih.gov |

Sedative and Anxiolytic Properties

No specific studies detailing the sedative or anxiolytic effects of this compound derivatives were identified.

Antidepressant Effects

Information regarding the direct antidepressant effects of this compound derivatives is not available in the current literature.

Interactions with Neurotransmitter Receptors (e.g., GABAA, SERT, 5-HT1A)

There are no available research findings that characterize the interactions of this compound derivatives with GABAA, SERT, 5-HT1A, or other neurotransmitter receptors.

Antimalarial Activity

No studies were found that investigated the antimalarial activity of this compound derivatives.

Inhibition of Plasmodium Cytochrome bc1 Complex

There is no available data on the inhibitory activity of this compound derivatives against the Plasmodium cytochrome bc1 complex.

Efficacy against Multiple Stages of Plasmodium Development

Research on the efficacy of this compound derivatives against various stages of Plasmodium development has not been identified.

Anti-inflammatory Properties

While some sources vaguely mention potential anti-inflammatory activity for the broader 1,7-naphthyridine class, no specific studies or data sets detailing these properties for this compound derivatives were found.

Further research is required to explore and characterize the potential therapeutic activities of this specific chemical scaffold.

Immunomodulatory Effects

Derivatives of the naphthyridine family have demonstrated notable immunomodulatory and anti-inflammatory activities. mdpi.com Specifically, a series of 6-substituted-4-anilino- nih.govresearchgate.net-naphthyridine-3-carbonitriles has been investigated for their ability to inhibit Tumor progression Locus 2 (Tpl2) kinase. researchgate.net The inhibition of Tpl2 kinase is a key therapeutic strategy for managing inflammatory diseases, as this enzyme is crucial for the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Research has shown that these 1,7-naphthyridine compounds can effectively inhibit lipopolysaccharide (LPS)-induced TNF-α production, highlighting their potential for treating conditions like rheumatoid arthritis. researchgate.net

While direct studies on this compound are specific, the broader family of naphthyridine isomers provides a strong context for their potential immunological effects. For instance, certain 1,8-naphthyridine derivatives have been evaluated for anti-inflammatory activity, which was demonstrated by their ability to downregulate pro-inflammatory cytokines. nih.gov Similarly, canthin-6-one, a naturally occurring alkaloid with a 1,5-naphthyridine (B1222797) core, was found to reduce the production of key inflammatory mediators, including TNF-α, Interleukin-1β (IL-1β), and Interleukin-12p70 (IL-12p70) in animal models of colitis. nih.gov Furthermore, the modulation of the Cannabinoid Receptor 2 (CB2), which is densely expressed in immune cells, is a well-documented activity of naphthyridine derivatives and is intrinsically linked to the control of inflammation and immunological disorders. nih.gov

Enzyme and Receptor Modulation Beyond Specific Therapeutic Applications

The this compound scaffold and its analogues are capable of interacting with a variety of enzymes and receptors, leading to a broad spectrum of biological activities beyond specific therapeutic applications.

The naphthyridine nucleus is a recognized scaffold for the development of protein kinase inhibitors. researchgate.net Various derivatives have been shown to inhibit a range of kinases, playing roles in cell signaling, proliferation, and inflammation.

Specifically, 1,7-naphthyridine analogues have been the subject of modeling studies for their inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A). researchgate.net Furthermore, a series of 6-substituted-4-anilino- nih.govresearchgate.net-naphthyridine-3-carbonitriles were synthesized and evaluated as potent, reversible, and ATP-competitive inhibitors of Tpl2 kinase, with significant selectivity over other kinases such as EGFR, MEK, and Src. researchgate.net

Other isomers of naphthyridine have also yielded potent kinase inhibitors. Ripretinib, a drug approved for advanced gastrointestinal stromal tumors, is based on a 1,6-naphthyridin-2(1H)-one structure and functions as a broad-spectrum kinase inhibitor. mdpi.com Other 1,6-naphthyridine derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and the proto-oncogene c-Met kinase. nih.govacs.org Additionally, naphthyridinone derivatives have been identified as potent and selective inhibitors of PKMYT1, a crucial regulator of the cell cycle. nih.gov

| Naphthyridine Scaffold | Target Kinase | Reference |

|---|---|---|

| 1,7-Naphthyridine | Tpl2 (Tumor progression Locus 2) | researchgate.net |

| 1,7-Naphthyridine | PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha) | researchgate.net |

| 1,6-Naphthyridine | c-Met | nih.gov |

| 1,6-Naphthyridine | CDK5 (Cyclin-Dependent Kinase 5) | acs.org |

| 1,6-Naphthyridin-2(1H)-one | Broad-spectrum (Ripretinib) | mdpi.com |

| Naphthyridinone | PKMYT1 | nih.gov |

Phosphodiesterase (PDE) Inhibition

Naphthyridine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that break down cyclic nucleotides like cAMP and cGMP. Novel 1,7- and 2,7-naphthyridine (B1199556) derivatives have been disclosed as a new structural class of potent and specific inhibitors of PDE5. nih.gov One 2,7-naphthyridine compound, T-0156, demonstrated particularly potent PDE5 inhibition with an IC₅₀ value of 0.23 nM and high selectivity over other PDE subtypes. nih.gov In a related scaffold, a series of 1,6-naphthyridine-based compounds were synthesized and identified as potent inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov

5-HT4 Receptor Modulation

Based on the available scientific literature, there is currently no specific information detailing the interaction of this compound derivatives with the 5-HT4 serotonin (B10506) receptor.

Cannabinoid Receptor 2 (CB2) Modulation

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been extensively studied for the development of potent and highly selective ligands for the Cannabinoid Receptor 2 (CB2). nih.govebi.ac.uk These derivatives typically show high affinity for the CB2 receptor, often in the nanomolar range, with significant selectivity over the CB1 receptor. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that substitution at the C-6 position of the 1,8-naphthyridine ring is a critical determinant of the compound's functional activity. nih.govebi.ac.uk The introduction of substituents at this position can induce a switch in functionality from agonist to antagonist or inverse agonist activity. nih.govebi.ac.uk For example, while certain unsubstituted 1,8-naphthyridine compounds act as CB2 agonists, the introduction of a bromine or p-methoxyphenyl group at the C-6 position can convert them into antagonists or inverse agonists, all while maintaining high binding affinity. nih.gov This finding suggests that a chloro group at a similar position on a 1,7-naphthyridine scaffold could also have a profound impact on its interaction with the CB2 receptor.

| Compound Scaffold | Target Receptor | Key Findings | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides (C-6 substituted) | CB2 | High affinity and selectivity. C-6 substitution can switch activity from agonist to antagonist/inverse agonist. | < 4 nM | nih.gov |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamides (Unsubstituted at C-6) | CB2 | High affinity and selectivity; typically act as agonists. | Nanomolar range | nih.gov |

Structure Activity Relationship Sar Studies of 6 Chloro 1,7 Naphthyridine Analogues

Influence of the Chlorine Atom at C-6 on Biological Activity

The presence of a chlorine atom at the C-6 position of the 1,7-naphthyridine (B1217170) ring is a critical determinant of biological activity, primarily through its electronic and steric properties. While direct SAR studies comparing a C-6 chloro substituent to other groups on the 1,7-naphthyridine core are not extensively documented in readily available literature, valuable inferences can be drawn from related heterocyclic systems.

In medicinal chemistry, the introduction of a halogen, such as chlorine, into a bioactive molecule can significantly enhance its potency and modulate its pharmacokinetic profile. mdpi.com The chlorine atom is an electron-withdrawing group, which can alter the electron density of the naphthyridine ring system, thereby influencing its interaction with biological targets. It can also serve as a key interaction point within a receptor's binding pocket.

For instance, studies on the related 1,8-naphthyridinone scaffold have shown that the introduction of a halogen at the C-6 position can be beneficial. The substitution of a bromine atom at C-6 in a series of 7-methyl-1,8-naphthyridinone derivatives led to an enhancement in antibacterial activity against B. subtilis. nih.gov This suggests that a halogen at this position can be crucial for the compound's mechanism of action, which in that case was the inhibition of DNA gyrase. nih.gov Given the structural similarities, it is plausible that the C-6 chlorine in the 1,7-naphthyridine series plays a similar role in modulating electronic properties and providing a key binding interaction, making it a foundational element in the design of potent analogues.

Impact of Substituents at Other Positions of the Naphthyridine Ring

With the C-6 chloro group as a constant, the biological activity of these analogues can be finely tuned by introducing various substituents at other available positions on the bicyclic core, such as N-1, C-2, C-3, C-4, C-5, and C-8.

Effects of Alkyl, Amino, and Halogen Substituents

The addition of small alkyl groups, amino moieties, and other halogens at positions other than C-6 has been shown to significantly impact the activity profile of naphthyridine derivatives.

Alkyl Groups: In a study of 1,7-naphthyridine-6-carboxamides developed as tachykinin NK(1) receptor antagonists, methylation at the N-7 position and the introduction of a methyl group at the C-9 position of a fused diazocino ring were crucial for activity. nih.gov Specifically, the beta-methyl group at the C-9 position of the diazocino ring fused to the naphthyridine core resulted in a compound with potent in vitro activity. nih.gov This highlights the importance of specific alkyl substitutions in optimizing the compound's fit within the receptor.

Amino Groups: The introduction of amino substituents can provide key hydrogen bonding interactions and improve properties like solubility. In the development of 1,6-naphthyridine-based kinase inhibitors, an amino substituent at the C-5 position was shown to successfully mitigate rapid metabolism by aldehyde oxidase, demonstrating the role of amino groups in enhancing the pharmacokinetic profile. acs.org Similarly, in a series of 3-aryl-1,6-naphthyridines, the 2,7-diamine precursors were synthetically versatile, allowing for the creation of 2-amino-7-halo derivatives. Subsequent displacement of the 7-halogen with alkylamines provided access to more complex molecules with potential as tyrosine kinase inhibitors. rsc.org

Halogen Substituents: The strategic placement of additional halogens can further enhance activity. For example, in a series of 1-(difluorophenyl)-1,8-naphthyridine derivatives, the presence of fluorine at C-6 was a key feature for antibacterial activity. nih.gov

The following table summarizes the impact of these substituents on the biological activity of naphthyridine analogues.

| Compound Series | Substituent & Position | Observed Effect | Biological Target/Activity | Reference |

| 1,7-Naphthyridine-6-carboxamides | β-methyl at C-9 of fused ring | Potent in vitro activity | NK(1) Receptor Antagonist | nih.gov |

| 1,6-Naphthyridines | Amino at C-5 | Mitigated rapid metabolism | Kinase Inhibition | acs.org |

| 3-Aryl-1,6-naphthyridines | Alkylamine at C-7 | Potential for kinase inhibition | Tyrosine Kinase Inhibition | rsc.org |

| 1,8-Naphthyridinones | Bromine at C-6 | Enhanced antibacterial activity | DNA Gyrase Inhibition | nih.gov |

Role of Heterocyclic and Aryl Substituents

The incorporation of larger, more complex groups like heterocyclic and aryl moieties often leads to significant gains in potency by providing extensive interactions with the target protein.

Aryl Substituents: In the 1,7-naphthyridine-6-carboxamide series of NK(1) antagonists, a 4-methylphenyl group at the C-5 position was a common feature of highly active compounds. nih.gov The orientation of this aryl group was found to be critical, as established by stereochemical studies. Furthermore, the antagonist activity was significantly influenced by the nature of the benzyl (B1604629) group attached to the C-6 carboxamide, with a 3,5-bis(trifluoromethyl)benzyl group being optimal for potency. nih.gov

Heterocyclic Substituents: The introduction of heterocyclic rings is a widely used strategy in medicinal chemistry. For example, replacing a triazole with an oxadiazole at the C-7 position of 8-hydroxy-1,6-naphthyridines resulted in a loss of activity, indicating the specific electronic and hydrogen-bonding properties of the triazole ring were essential. acs.org In another example, linking a piperazine (B1678402) ring to the C-7 position of the 1,8-naphthyridine (B1210474) core is a key structural feature of Enoxacin (B1671340), a fluoroquinolone antibiotic. nih.gov The substitution of various N-heterocyclic groups, such as piperazinyl and pyrrolidinyl, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,3-dichloro-2,7-naphthyridines, reaction with substituted piperazines led to the selective substitution of the chlorine atom at the C-1 position, yielding compounds with anticonvulsant activity. rsc.org

Below is a data table illustrating the role of these substituents.

| Compound Series | Substituent & Position | Observed Effect | Biological Target/Activity | Reference |

| 1,7-Naphthyridine-6-carboxamides | 4-Methylphenyl at C-5 | Essential for high activity | NK(1) Receptor Antagonist | nih.gov |

| 1,7-Naphthyridine-6-carboxamides | 3,5-Bis(trifluoromethyl)benzyl at N-7 amide | Optimal for potency | NK(1) Receptor Antagonist | nih.gov |

| 8-Hydroxy-1,6-naphthyridines | Triazole at C-7 | Essential for anti-parasitic activity | Antileishmanial | acs.org |

| 1,3-Dichloro-2,7-naphthyridines | Substituted piperazine at C-1 | Resulted in anticonvulsant activity | Anticonvulsant | rsc.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a paramount role in the SAR of 6-chloro-1,7-naphthyridine analogues, particularly when bulky substituents introduce chiral centers or axial chirality. The precise three-dimensional arrangement of atoms dictates the molecule's ability to bind effectively to its biological target.

A compelling example is found in the development of axially chiral 1,7-naphthyridine-6-carboxamide NK(1) receptor antagonists. Due to restricted rotation around the C(6)-C(O)N bond, these molecules exist as atropisomers. The biological activity was found to be highly dependent on the specific stereoisomer. For instance, the (aR, 9R)-isomer of one compound was approximately 750-fold more potent than its (aS, 9S)-enantiomer and 40-fold more potent than its (aS, 9R)-atropisomer. nih.gov This dramatic difference in activity underscores that only one specific spatial arrangement of the 4-methylphenyl group at C-5 and the benzyl group on the amide nitrogen allows for optimal recognition by the NK(1) receptor. nih.gov This highlights that stereochemical control is a critical aspect of optimizing the biological performance of this class of compounds.

Optimization Strategies for Potency, Selectivity, and Biological Performance

The optimization of this compound analogues into viable drug candidates involves a multi-pronged approach to enhance potency, improve selectivity against off-targets, and refine pharmacokinetic properties. A key strategy is the iterative modification of substituents based on SAR data.